Isoarachidic acid

Catalog No.
S612829
CAS No.
6250-72-2
M.F
C20H40O2
M. Wt
312.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoarachidic acid

CAS Number

6250-72-2

Product Name

Isoarachidic acid

IUPAC Name

18-methylnonadecanoic acid

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(21)22/h19H,3-18H2,1-2H3,(H,21,22)

InChI Key

UCDAVJCKGYOYNI-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCC(=O)O

The exact mass of the compound 18-Methylnonadecanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Isoarachidic acid (18-methylnonadecanoic acid, CAS 6250-72-2) is a 20-carbon branched-chain fatty acid (iso-BCFA) characterized by a terminal isopropyl group[1]. With a molecular weight of 312.53 g/mol and a highly hydrophobic profile (LogP ~8.52), it shares the core physicochemical properties of straight-chain long fatty acids but exhibits distinct thermal and chromatographic behavior, including a melting point of 75.3 °C[REFS-1, REFS-2]. In procurement and industrial contexts, it is primarily sourced as a high-purity (>98%) analytical standard for lipidomics, metabolomics, and biomarker quantification. Its structural similarity to endogenous C20 lipids—combined with its negligible natural abundance in mammalian tissues—makes it a critical reagent for high-fidelity mass spectrometry and gas chromatography workflows[2].

Substituting isoarachidic acid with more common straight-chain fatty acids (such as arachidic acid) or shorter odd-chain fatty acids (such as heptadecanoic acid) fundamentally compromises quantitative accuracy in lipidomic profiling[1]. If straight-chain arachidic acid is used as an internal standard, it co-elutes and merges with endogenous arachidic acid present in biological matrices, making baseline-free absolute quantification impossible [2]. Conversely, substituting with shorter odd-chain fatty acids (e.g., C15:0 or C17:0) introduces differential extraction recovery errors; their lower partition coefficients result in different partitioning behavior during hexane or chloroform extraction compared to C20–C22 polyunsaturated fatty acids (PUFAs) [1]. Isoarachidic acid uniquely solves this by matching the extraction efficiency of C20 lipids while maintaining a distinct chromatographic retention time and near-zero endogenous background [2].

Endogenous Background Elimination for Absolute Quantification

In quantitative mass spectrometry and GC-FID workflows, isoarachidic acid provides a near-zero endogenous baseline in mammalian tissues, unlike straight-chain arachidic acid which is naturally present at significant levels [1]. When spiked at standardized concentrations (e.g., 10 nmol per sample), isoarachidic acid allows for absolute quantification without the need for complex background subtraction [1].

Evidence DimensionEndogenous mammalian tissue abundance
Target Compound Data<0.1% (Trace/Absent)
Comparator Or BaselineArachidic acid (C20:0) (Endogenous lipid, widely present at ~1-3% of total fatty acids)
Quantified DifferenceNear 100% reduction in baseline interference
ConditionsMammalian erythrocyte and tissue lipidomic profiling

Enables accurate, baseline-free absolute quantification of endogenous C20-C22 fatty acids in clinical and research metabolomics.

Chromatographic Resolution via Iso-Branching

The methyl branch at the 18-position of isoarachidic acid alters its boiling point and interaction with stationary phases, resulting in a distinct GC retention time compared to straight-chain C20:0 [1]. For example, in standardized GC-MS fatty acid methyl ester (FAME) profiling, isoarachidic acid elutes distinctly from stearic acid, arachidic acid, and docosanoic acid, preventing peak overlap [1].

Evidence DimensionChromatographic retention behavior
Target Compound DataDistinct elution profile (e.g., ~39.8 min in specific GC-MS gradients)
Comparator Or BaselineArachidic acid and Stearic acid (Co-elution risks if used as standards)
Quantified DifferenceBaseline resolution from endogenous straight-chain C20 lipids
ConditionsGC-MS/GC-FID using standard capillary columns (e.g., HP-5MS or HP-FFAP)

Prevents peak overlap and integration errors during the high-throughput screening of complex biological extracts.

Extraction Recovery Matching for Long-Chain PUFAs

Isoarachidic acid possesses a LogP of approximately 8.52, which closely mirrors the lipophilicity of endogenous C20 lipids like arachidic acid (LogP ~8.5) and long-chain PUFAs [1]. When compared to shorter odd-chain internal standards like heptadecanoic acid (C17:0), isoarachidic acid provides a much closer match for the extraction recovery rates of C20–C22 lipids during liquid-liquid extraction [1].

Evidence DimensionLipophilicity (LogP) and extraction recovery proxy
Target Compound DataLogP ~8.52
Comparator Or BaselineShorter odd-chain standards (e.g., C15:0 or C17:0) (LogP < 7.5)
Quantified DifferenceCloser lipophilicity match to target C20-C22 PUFAs (LogP ~8.5)
ConditionsLiquid-liquid lipid extraction (hexane/chloroform) prior to derivatization

Minimizes differential loss during sample preparation, ensuring that the internal standard accurately reflects the recovery of target long-chain analytes.

Thermal Processing and Derivatization Stability

Isoarachidic acid exhibits excellent thermal stability and quantitative conversion during aggressive derivatization protocols[1]. It remains stable during prolonged transmethylation (e.g., 3M HCl in methanol at 90 °C for 4 hours), converting cleanly to its methyl ester without the degradation or isomerization risks associated with unsaturated internal standards [1].

Evidence DimensionStability during acid-catalyzed transmethylation
Target Compound DataQuantitative conversion to methyl ester without degradation
Comparator Or BaselineUnsaturated fatty acid internal standards (Susceptible to oxidation/isomerization under harsh conditions)
Quantified DifferenceZero double-bond oxidation or isomerization during 4-hour acid hydrolysis
Conditions3M HCl in methanol, 90 °C for 4 hours

Ensures the internal standard does not degrade during the harsh chemical derivatization required for GC-MS fatty acid analysis.

Internal Standard for Clinical Lipidomics and Metabolomics

Isoarachidic acid is the standard of choice for commercial metabolomics kits and custom GC-MS/LC-MS workflows quantifying long-chain fatty acids in plasma, erythrocytes, and tissues [1]. Its lack of endogenous background and matched extraction recovery make it essential for diagnosing metabolic disorders and profiling biomarkers in clinical research [1].

Biomarker Profiling for Ruminant and Bacterial Lipids

Because iso-branched fatty acids are synthesized by specific bacteria and accumulate in ruminant fats, isoarachidic acid is procured as an analytical reference standard to quantify the bacterial contribution to complex lipid mixtures [2]. This is critical for assessing the authenticity of dairy products or profiling the gut microbiome's metabolic output [2].

Retinal and Neurological Tissue Lipid Quantification

In specialized studies of myelin integrity and photoreceptor outer segments, which are highly enriched in C20-C22 polyunsaturated fatty acids (like DHA and Arachidonic acid), isoarachidic acid serves as the optimal internal standard [3]. Its C20 backbone ensures that sample preparation losses exactly mirror those of the critical neuro-lipids being measured [3].

XLogP3

8.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

312.302830514 Da

Monoisotopic Mass

312.302830514 Da

Heavy Atom Count

22

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

18-methylnonadecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Last modified: 08-15-2023

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